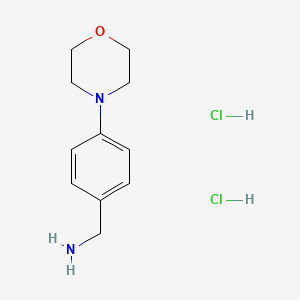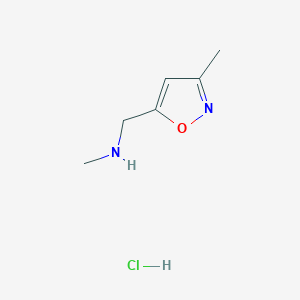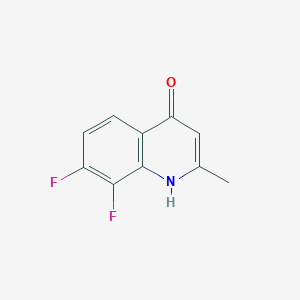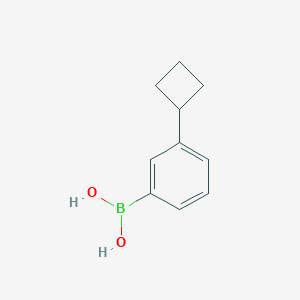
(3-环丁基苯基)硼酸
描述
“(3-Cyclobutylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1381885-38-6 . It has a molecular weight of 176.02 . The IUPAC name for this compound is 3-cyclobutylphenylboronic acid .
Synthesis Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The InChI code for “(3-Cyclobutylphenyl)boronic acid” is 1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 .
Chemical Reactions Analysis
Boronic acids, such as “(3-Cyclobutylphenyl)boronic acid”, have been found to readily bind with carbohydrates in water . This is due to the formation of a stable transition complex with sugars and amino acids .
Physical And Chemical Properties Analysis
“(3-Cyclobutylphenyl)boronic acid” is a powder that is stored at room temperature .
科学研究应用
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Chemical Biology and Supramolecular Chemistry
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application : This involves the use of boronic acid-based compounds in reversible click reactions .
- Results or Outcomes : An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Molecular Recognition
- Application Summary : The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides .
- Methods of Application : This involves the use of boronic acids as receptors for the sensing of saccharides .
- Results or Outcomes : Saccharides are ubiquitous in biological systems and are a particularly challenging set of molecules to differentiate with chemical receptors due to their similarity in size and structure .
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acid-based compounds in the creation of microparticles .
- Results or Outcomes : These microparticles can be used in various analytical methods .
-
Controlled Release of Insulin
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : This involves the use of boronic acid-based polymers in drug delivery systems .
- Results or Outcomes : This application allows for the controlled release of insulin, which can be beneficial in the treatment of diabetes .
-
Transforming Printing for Micro/Nanofabrication
- Application Summary : Boronic acid-based compounds have been used in transforming printing for micro/nanofabrication .
- Methods of Application : This involves the use of boronic acid-based compounds in the printing process .
- Results or Outcomes : The change from a rigid thermoset to a soft rubber upon addition of water indicates possible applications to transforming printing for micro/nanofabrication .
-
Wearable Electronics for Human Healthcare
- Application Summary : Boronic acid-based compounds have potential applications in wearable electronics for human healthcare .
- Methods of Application : This involves the use of boronic acid-based compounds in the creation of wearable electronics .
- Results or Outcomes : These versatile polymers have possible applications in wearable electronics for human healthcare .
安全和危害
未来方向
Boronic acids, including “(3-Cyclobutylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their ability to readily bind with carbohydrates in water has led to their utility in various sensing applications . Furthermore, the compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This suggests that there is potential for further exploration and development of boronic acids in the field of medicinal chemistry .
属性
IUPAC Name |
(3-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZIPRWPYPKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



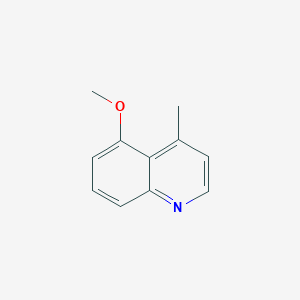
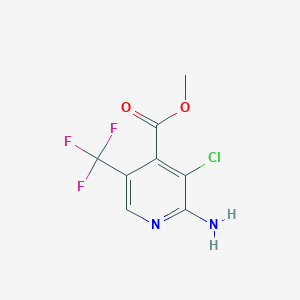
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)
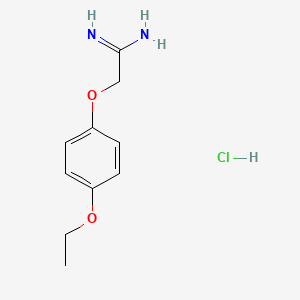
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)
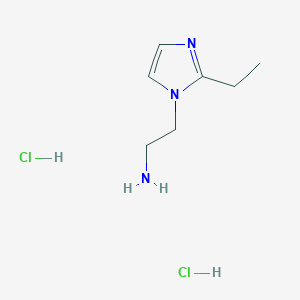
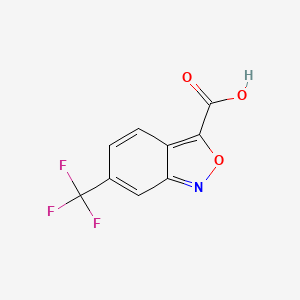
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)
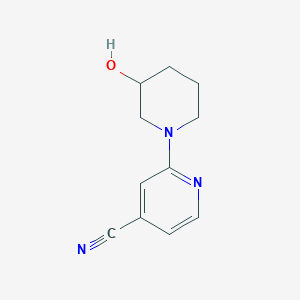
![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
